1-((3,5-difluorophenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine
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Overview
Description
1-((3,5-difluorophenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine is a synthetic organic compound that belongs to the class of sulfonyl piperidines. These compounds are known for their diverse applications in medicinal chemistry and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3,5-difluorophenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine typically involves multiple steps:
Formation of the 3,5-difluorophenyl sulfonyl chloride: This can be achieved by reacting 3,5-difluoroaniline with chlorosulfonic acid.
Nucleophilic substitution: The sulfonyl chloride is then reacted with 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-((3,5-difluorophenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halides and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 1-((3,5-difluorophenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
Medicinal chemistry applications include the development of new pharmaceuticals, where the compound’s unique structure may impart specific biological activities.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-((3,5-difluorophenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-((3,5-dichlorophenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine
- 1-((3,5-difluorophenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)morpholine
Uniqueness
The unique combination of the 3,5-difluorophenyl and 3,5-dimethyl-1H-pyrazol-1-yl groups in 1-((3,5-difluorophenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
IUPAC Name |
1-(3,5-difluorophenyl)sulfonyl-4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2N3O2S/c1-12-7-13(2)22(20-12)11-14-3-5-21(6-4-14)25(23,24)17-9-15(18)8-16(19)10-17/h7-10,14H,3-6,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USTOAAYOHWKGOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)S(=O)(=O)C3=CC(=CC(=C3)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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